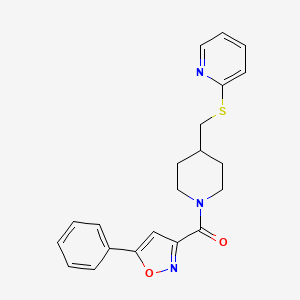
(5-フェニルイソキサゾール-3-イル)(4-((ピリジン-2-イルチオ)メチル)ピペリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality (5-Phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者は、この化合物の誘導体を抗ウイルス剤として検討しています。 たとえば、メチル6-アミノ-4-イソブトキシ-1 H -インドール-2-カルボン酸塩は、インフルエンザAウイルスに対する阻害活性を示しました .
- さらに、4-アルキル-1-(5-フルオロ-3-フェニル-1 H -インドール-2-カルボニル)チオセミカルバジド誘導体は、コクサッキーB4ウイルスに対して強力な抗ウイルス効果を示しました .
抗ウイルス活性
抗HIV特性
抗結核活性
要約すると、化合物(5-フェニルイソキサゾール-3-イル)(4-((ピリジン-2-イルチオ)メチル)ピペリジン-1-イル)メタノンは、さまざまな分野で大きな可能性を秘めています。さらなる研究とターゲットを絞った調査により、その可能性が完全に明らかになり、新たな治療的用途への道が開かれます。 🌟
生物活性
The compound (5-Phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone , often referred to as a bioactive heterocyclic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological significance.
Synthesis of the Compound
The synthesis of the target compound typically involves multi-step organic reactions, including the formation of isoxazole and piperidine derivatives. The following general synthetic pathway can be outlined:
- Formation of Isoxazole Ring : The phenylisoxazole moiety is synthesized through a cyclization reaction involving appropriate precursors such as phenyl hydrazine and α,β-unsaturated carbonyl compounds.
- Piperidine Derivative Synthesis : The piperidine ring is formed through a nucleophilic substitution reaction where a suitable alkyl or aryl halide reacts with piperidine.
- Thioether Formation : The pyridin-2-ylthio group is introduced via a thiol substitution reaction, linking the sulfur atom to the piperidine nitrogen.
- Final Coupling : The final compound is obtained by coupling the isoxazole and piperidine derivatives through a methanone linkage.
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Phenyl hydrazine, α,β-unsaturated carbonyl |
| 2 | Nucleophilic Substitution | Piperidine, alkyl/aryl halide |
| 3 | Thiol Substitution | Pyridin-2-thiol, base |
| 4 | Coupling | Isolated isoxazole, piperidine derivative |
The biological activity of the compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties against various bacterial strains. The presence of the isoxazole ring enhances the lipophilicity and membrane permeability, facilitating better interaction with microbial cells .
- CNS Activity : Compounds with piperidine moieties are known for their central nervous system (CNS) effects. This compound may inhibit specific neurotransmitter uptake mechanisms, akin to other known CNS-active agents .
- Anti-inflammatory Properties : Preliminary in vitro studies suggest that derivatives containing similar structural features can modulate inflammatory pathways, potentially reducing cytokine release .
Case Studies
- Antimicrobial Efficacy : A study investigating derivatives of isoxazole demonstrated that specific substitutions at the phenyl group significantly enhanced antibacterial activity against Staphylococcus aureus and E. coli .
- CNS Pharmacology : Research on related piperidine compounds revealed their potential as anxiolytic agents in animal models, indicating that our compound may have similar effects due to its structural analogies .
- In Vivo Studies : In vivo studies on similar compounds have shown promising results in reducing inflammation in models of arthritis, suggesting that this compound could also possess anti-inflammatory properties .
Table 2: Biological Activity Overview
特性
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-21(18-14-19(26-23-18)17-6-2-1-3-7-17)24-12-9-16(10-13-24)15-27-20-8-4-5-11-22-20/h1-8,11,14,16H,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMOBEODLWWXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














